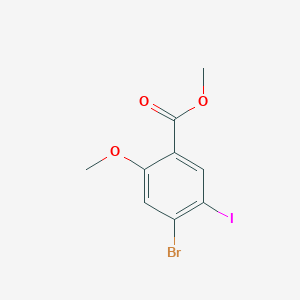

Methyl 4-bromo-5-iodo-2-methoxybenzoate

Description

Contextualization of Halogenated Benzoate (B1203000) Esters in Modern Chemical Research

Halogenated benzoate esters are a class of organic compounds that have found significant application in various fields of chemical research, including medicinal chemistry, materials science, and agrochemicals. Benzoic acid and its ester derivatives are recognized as inexpensive, readily available, and stable reagents. researchgate.net The introduction of halogen atoms onto the aromatic ring dramatically enhances their synthetic versatility, particularly as substrates for transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Halogenated esters, including benzoate derivatives, also serve as critical synthons for specialized applications like the radiolabeling of biomolecules, where pre-activated esters are used for radiofluorination. nih.gov The stability and reactivity of these halogenated synthons are crucial for their successful application. nih.gov Furthermore, the specific type and position of the halogen can influence the biological activity of the final molecule, making halogenated benzoates key intermediates in the development of new pharmaceuticals and other bioactive compounds.

Significance of Regiospecific Polyhalogenation and Ortho-Methoxy Substitution in Aromatic Systems

The precise control of substituent placement on an aromatic ring, known as regiospecificity, is a cornerstone of modern organic synthesis. In a compound like Methyl 4-bromo-5-iodo-2-methoxybenzoate, two key features are of particular significance:

Regiospecific Polyhalogenation : The presence of two different halogens, bromine and iodine, on the same aromatic ring is a powerful synthetic tool. The carbon-iodine (C-I) bond is generally more reactive towards oxidative addition with transition metal catalysts (e.g., palladium) than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective, sequential cross-coupling reactions. A synthetic chemist can first perform a reaction at the more reactive iodine-substituted position, and then, in a subsequent step, carry out a different coupling reaction at the bromine-substituted position. This stepwise functionalization enables the controlled and efficient assembly of complex, unsymmetrically substituted aromatic compounds from a single, versatile starting material.

Overview of Academic Research Perspectives and Methodological Approaches for Substituted Benzoate Derivatives

The synthesis of substituted benzoate derivatives is a well-established area of organic chemistry, with a wide array of methodological approaches. Research in this field is often driven by the need for novel building blocks for drug discovery and materials science.

Common methodological approaches include:

Esterification : The direct reaction of a substituted benzoic acid with an alcohol (in this case, methanol), typically under acidic conditions, is a fundamental method for producing benzoate esters. nih.gov

Halogenation : The introduction of bromine and iodine onto the aromatic ring is achieved through electrophilic aromatic substitution reactions. The choice of halogenating agent and reaction conditions is critical to control the regioselectivity of the process, which is guided by the directing effects of the substituents already present on the ring (like the methoxy (B1213986) group). chemicalbook.com

Cross-Coupling and Functionalization : Much of the academic interest in compounds like halogenated benzoates lies in their subsequent use. Benzoic acid derivatives are increasingly viewed as atom-economic alternatives to traditional organometallic reagents in cross-coupling reactions. researchgate.net

Cycloaromatization : Novel synthetic routes, such as the cycloaromatization of substituted coumalates with alkynes, provide efficient pathways to highly substituted benzoates that might be difficult to access through traditional substitution chemistry. researchgate.net

These approaches are continually being refined to improve efficiency, selectivity, and environmental sustainability, reflecting the broader trends in modern organic synthesis.

Scope and Research Objectives Pertaining to this compound

While extensive literature exists for related halogenated aromatics, specific research articles detailing the application of this compound (CAS Number: 1545910-86-8) are not widespread, indicating its role as a specialized, niche intermediate. bldpharm.com However, its molecular structure provides clear insights into its intended research objectives and synthetic scope.

The primary research objective for a chemist synthesizing or utilizing this compound is to employ it as a versatile scaffold for the construction of complex, multi-substituted aromatic molecules. The specific aims would include:

Site-Selective Functionalization : To leverage the differential reactivity of the C-I and C-Br bonds in sequential, palladium-catalyzed cross-coupling reactions. This allows for the introduction of two different molecular fragments at the C5 and C4 positions in a controlled, stepwise manner.

Synthesis of Novel Scaffolds : To use this building block in the total synthesis of natural products, pharmaceuticals, or advanced materials where a densely functionalized aromatic core is required.

Further Derivatization : The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid, opening up another site for chemical modification, such as amide bond formation. The methoxy group itself can potentially be cleaved to reveal a phenol (B47542) if required in a synthetic sequence.

The compound is designed for synthetic flexibility, offering multiple reaction handles that can be addressed selectively to build molecular complexity efficiently.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1545910-86-8 |

| Molecular Formula | C₉H₈BrIO₃ |

| Molecular Weight | 370.97 g/mol |

| Class | Organic Building Block |

Data sourced from chemical supplier databases. bldpharm.com

Table 2: Comparison of Related Halogenated Benzoate Esters

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |

|---|---|---|---|

| Methyl 4-bromo-2-methoxybenzoate | 139102-34-4 | C₉H₉BrO₃ | Lacks the iodo group at the C5 position. tcichemicals.com |

| Methyl 2-bromo-5-methoxybenzoate | 35450-36-3 | C₉H₉BrO₃ | Bromo and methoxy groups are in different positions. sigmaaldrich.com |

| Methyl 5-bromo-2-iodo-4-methoxybenzoate | 1379361-99-5 | C₉H₈BrIO₃ | Isomeric, with substituents at different positions. synquestlabs.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrIO3 |

|---|---|

Molecular Weight |

370.97 g/mol |

IUPAC Name |

methyl 4-bromo-5-iodo-2-methoxybenzoate |

InChI |

InChI=1S/C9H8BrIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 |

InChI Key |

XTNGXIMSTKPBMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)I)Br |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for Methyl 4 Bromo 5 Iodo 2 Methoxybenzoate

Fundamental Principles of Retrosynthetic Analysis Applied to Polysubstituted Aromatic Systems

Retrosynthetic analysis is a problem-solving technique in organic chemistry that simplifies the design of a synthesis by working backward from the target molecule. numberanalytics.comwikipedia.orgdeanfrancispress.com This method involves mentally breaking down a complex molecule into simpler precursors through a series of "disconnections," which are the reverse of known chemical reactions. numberanalytics.comwordpress.com The goal is to reach readily available or commercially simple starting materials. wikipedia.org This process, formalized by E.J. Corey, is guided by several key principles, especially when applied to polysubstituted aromatic systems. wikipedia.orgias.ac.in

Core Concepts:

Disconnection: An imaginary process of breaking a bond to simplify the target molecule. numberanalytics.comlkouniv.ac.in These disconnections must correspond to known and reliable synthetic reactions. wordpress.comamazonaws.com

Synthon: An idealized fragment, usually an ion, resulting from a disconnection. wikipedia.orglkouniv.ac.inbhavanscollegedakor.org Synthons themselves are not real reagents.

Synthetic Equivalent: A real chemical reagent that serves the function of a synthon in a chemical reaction. numberanalytics.comlkouniv.ac.in

Functional Group Interconversion (FGI): The process of converting one functional group into another to facilitate a key disconnection or to manage chemoselectivity. wordpress.comlkouniv.ac.inbhavanscollegedakor.org For example, a nitro group can be an intermediate for an amino group, which can then be converted into a variety of other substituents via diazonium salts. youtube.com

When planning the synthesis of polysubstituted benzenes, the order of reactions is critical. libretexts.orglibretexts.org The directing effects of the substituents already present on the aromatic ring dictate the position of subsequent electrophilic substitutions. youtube.comfiveable.me Activating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position (with the exception of halogens, which are deactivating but ortho, para-directing). youtube.com A successful retrosynthetic analysis must account for these directing effects to ensure the correct isomer is formed. libretexts.orgfiveable.me

Identification of Key Disconnection Points in the Target Structure

The structure of Methyl 4-bromo-5-iodo-2-methoxybenzoate presents several logical points for disconnection based on its functional groups: an ester, two different aryl halides, and an aryl ether.

Ester Group Disconnection and Carboxylic Acid Precursors

The most common and reliable initial disconnection for an ester is the cleavage of the C-O bond between the carbonyl carbon and the ester's oxygen atom. amazonaws.comyoutube.comyoutube.com This retrosynthetic step is based on the forward reaction of esterification, typically the reaction of a carboxylic acid with an alcohol under acidic conditions, or the reaction of a more reactive carboxylic acid derivative (like an acyl chloride) with an alcohol. youtube.comwikipedia.org

Applying this to the target molecule, this compound, leads to two synthons: a 4-bromo-5-iodo-2-methoxybenzoyl cation and a methoxide (B1231860) anion.

Target Molecule: this compound

Disconnection: C(O)-OCH₃ bond (Ester disconnection)

Synthons:

4-bromo-5-iodo-2-methoxybenzoyl cation

Methoxide anion (CH₃O⁻)

Synthetic Equivalents:

4-bromo-5-iodo-2-methoxybenzoic acid (or its corresponding acyl chloride)

Methanol (B129727) (CH₃OH)

This initial disconnection simplifies the target to a polysubstituted benzoic acid, which is a common precursor in aromatic chemistry. icj-e.org

Halogen-Aryl Bond Disconnections (C-Br and C-I)

The next stage of the analysis involves disconnecting the carbon-halogen bonds. The order in which these halogens are introduced in the forward synthesis is crucial and depends on the directing effects of the other substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.

Scenario A: Disconnecting the C-I bond first. This implies that iodination is the last halogenation step in the synthesis. The precursor would be 4-bromo-2-methoxybenzoic acid. The -OCH₃ group at position 2 and the -Br at position 4 would direct an incoming electrophile (I⁺). The -OCH₃ group directs to its ortho (position 3) and para (position 5) positions. The -Br group also directs to its ortho (positions 3 and 5) and para (position 1, already occupied) positions. Both groups reinforce the direction to position 5, making this a plausible step.

Scenario B: Disconnecting the C-Br bond first. This suggests bromination is the final halogenation step, starting from a 5-iodo-2-methoxybenzoic acid precursor. Here, the -OCH₃ group directs to positions 3 and 5 (occupied). The -I group is also an ortho, para-director. The combined directing effects would need to be carefully considered to achieve the desired regioselectivity.

Given the directing abilities, introducing the bromine first, followed by iodine, appears to be a logical pathway.

Methoxy-Aryl Ether Disconnection (C-O)

Disconnecting the C-O bond of the methoxy group is another possibility. amazonaws.com This disconnection can be approached in two ways:

Cleavage on the methyl side of the oxygen: This leads to a phenol (B47542) synthon (a hydroxyl group on the aromatic ring) and a methyl cation synthon. The synthetic equivalent for the methyl cation would be an alkylating agent like methyl iodide or dimethyl sulfate (B86663). This corresponds to a Williamson ether synthesis. youtube.com

Cleavage on the aryl side of the oxygen: This generates an aryl anion synthon and a methoxy cation synthon. This is generally not a favored disconnection because nucleophilic attack of an alcohol on an unactivated aromatic ring is not a reliable reaction. amazonaws.comyoutube.com

Therefore, the most viable ether disconnection points toward a substituted phenol as a precursor. This disconnection is typically considered after exploring functional group interconversions on the ring, as introducing the hydroxyl group early can complicate subsequent electrophilic substitution reactions.

Selection of Appropriate Synthons and Readily Available Starting Materials for Benzoate (B1203000) Scaffolds

Combining the above disconnections allows for the formulation of a complete retrosynthetic pathway starting from simple materials. A logical route would begin with a simpler substituted aromatic compound and sequentially add the required functional groups.

A plausible retrosynthetic route could be:

This compound disconnects to 4-bromo-5-iodo-2-methoxybenzoic acid . (Ester Disconnection)

4-bromo-5-iodo-2-methoxybenzoic acid disconnects to 4-bromo-2-methoxybenzoic acid . (C-I Disconnection)

4-bromo-2-methoxybenzoic acid disconnects to 2-methoxybenzoic acid . (C-Br Disconnection)

2-methoxybenzoic acid can be derived from 2-methoxytoluene through oxidation of the methyl group. wikipedia.orgsavemyexams.com (Functional Group Interconversion)

2-methoxytoluene (o-cresol methyl ether) can be prepared from o-cresol (B1677501) .

This analysis leads to o-cresol as a potential readily available starting material. The forward synthesis would involve protecting the hydroxyl group via methylation, followed by sequential bromination, iodination, oxidation of the methyl group to a carboxylic acid, and finally, esterification.

The following table summarizes the key retrosynthetic steps and the corresponding synthons and synthetic equivalents.

| Precursor Molecule | Disconnection Type | Generated Synthons | Synthetic Equivalents (Reagents) |

|---|---|---|---|

| This compound | Ester C(O)-O | Acylium ion + Methoxide anion | 4-bromo-5-iodo-2-methoxybenzoic acid + Methanol (with acid catalyst) |

| 4-bromo-5-iodo-2-methoxybenzoic acid | Aryl C-I | Aryl anion + Iodonium ion (I⁺) | 4-bromo-2-methoxybenzoic acid + I₂/oxidizing agent (e.g., HNO₃) |

| 4-bromo-2-methoxybenzoic acid | Aryl C-Br | Aryl anion + Bromonium ion (Br⁺) | 2-methoxybenzoic acid + Br₂/FeBr₃ |

| 2-methoxybenzoic acid | FGI (Oxidation) | - | 2-methoxytoluene + KMnO₄ or other strong oxidant |

| 2-methoxytoluene | Ether C-O | Aryl anion + Methyl cation | o-cresol + a methylating agent (e.g., dimethyl sulfate) |

This systematic deconstruction, guided by the principles of retrosynthesis and a deep understanding of reaction mechanisms and substituent effects, provides a clear and logical roadmap for the laboratory synthesis of this compound. deanfrancispress.comfiveable.me

Synthetic Methodologies and Reaction Pathways to Methyl 4 Bromo 5 Iodo 2 Methoxybenzoate

Convergent and Linear Synthesis Strategies

The construction of complex organic molecules like Methyl 4-bromo-5-iodo-2-methoxybenzoate can be approached through two primary strategies: linear and convergent synthesis.

Regioselective Halogenation Approaches on Methoxybenzoate Precursors

The key to successfully synthesizing this compound lies in the precise control of the regioselectivity during the electrophilic aromatic substitution reactions to introduce the bromine and iodine atoms. The starting material, methyl 2-methoxybenzoate (B1232891), possesses two activating groups: the methoxy (B1213986) (-OCH₃) group and the methyl ester (-COOCH₃) group. The methoxy group is a strong ortho-, para-director, while the methyl ester is a meta-director. The interplay of these electronic effects, along with steric considerations, governs the position of incoming electrophiles.

Electrophilic Aromatic Bromination Techniques

The introduction of a bromine atom onto the methyl 2-methoxybenzoate ring is a critical step. The directing effects of the methoxy group favor substitution at the para-position (C4) and the ortho-position (C6), while the ester group directs to the meta-positions (C3 and C5). Due to the strong activating and directing effect of the methoxy group, bromination is expected to occur predominantly at the position para to it, which is the C4 position.

Direct bromination using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃, is a classic method for electrophilic aromatic bromination. The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile. For activated systems like methyl 2-methoxybenzoate, the reaction can sometimes proceed without a catalyst, although a catalyst is often used to improve reaction rates and selectivity.

Interactive Data Table: Direct Bromination of Methyl 2-methoxybenzoate

| Parameter | Condition | Expected Outcome |

| Starting Material | Methyl 2-methoxybenzoate | - |

| Reagent | Molecular Bromine (Br₂) | Introduction of a bromine atom |

| Catalyst | FeBr₃ (optional) | Enhanced electrophilicity of Br₂ |

| Solvent | Dichloromethane, Acetic Acid | Inert reaction medium |

| Temperature | 0 °C to room temperature | Controlled reaction rate |

| Major Product | Methyl 4-bromo-2-methoxybenzoate | Regioselective bromination |

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine. It is often used for the bromination of activated aromatic rings and can provide better control over the reaction, minimizing over-bromination. The reaction is typically carried out in a polar solvent, and a proton source is often required to generate the active brominating species.

Interactive Data Table: NBS Mediated Bromination

| Parameter | Condition | Expected Outcome |

| Starting Material | Methyl 2-methoxybenzoate | - |

| Reagent | N-Bromosuccinimide (NBS) | Selective bromination |

| Solvent | Acetonitrile, DMF | Polar aprotic medium |

| Catalyst/Activator | Acid catalyst (e.g., H₂SO₄) | Generation of electrophilic bromine |

| Temperature | Room temperature | Mild reaction conditions |

| Major Product | Methyl 4-bromo-2-methoxybenzoate | High regioselectivity |

Hypervalent iodine reagents offer a metal-free and often milder alternative for halogenation reactions. Reagents such as iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in the presence of a bromide source can generate a highly electrophilic bromine species in situ. These methods are known for their high efficiency and selectivity under mild conditions.

Interactive Data Table: Bromination with Hypervalent Iodine Reagents

| Parameter | Condition | Expected Outcome |

| Starting Material | Methyl 2-methoxybenzoate | - |

| Reagents | PhI(OAc)₂, LiBr | In situ generation of electrophilic bromine |

| Solvent | Acetic Acid, Dichloromethane | Appropriate reaction medium |

| Temperature | Room temperature | Mild and controlled reaction |

| Major Product | Methyl 4-bromo-2-methoxybenzoate | Efficient and selective bromination |

Directed Iodination Methodologies

Following the successful bromination to form methyl 4-bromo-2-methoxybenzoate, the next crucial step is the regioselective introduction of an iodine atom at the C5 position. The directing effects of the substituents on the methyl 4-bromo-2-methoxybenzoate ring now guide the incoming electrophile. The methoxy group at C2 directs ortho- and para-, the bromo group at C4 directs ortho- and para-, and the ester group at C1 directs meta-. The position C5 is ortho to the bromo group and meta to both the methoxy and ester groups. The combined directing effects and the steric hindrance will play a significant role in achieving the desired iodination at C5.

Directed iodination can be achieved using various iodinating agents, often in the presence of an oxidizing agent to generate the highly reactive electrophilic iodine species (I⁺). Common reagents include molecular iodine (I₂) in the presence of an oxidant like nitric acid or periodic acid, or N-iodosuccinimide (NIS) with an acid catalyst.

Interactive Data Table: Directed Iodination of Methyl 4-bromo-2-methoxybenzoate

| Parameter | Condition | Expected Outcome |

| Starting Material | Methyl 4-bromo-2-methoxybenzoate | - |

| Reagent | Iodine (I₂) / Oxidizing Agent (e.g., HIO₃) or N-Iodosuccinimide (NIS) | Introduction of an iodine atom |

| Solvent | Acetic Acid, Sulfuric Acid | Acidic medium to promote iodination |

| Temperature | Room temperature to gentle heating | Controlled reaction rate |

| Major Product | This compound | Regioselective iodination at C5 |

Introduction and Modification of the Methoxy Substituent

The C2-methoxy group is a key feature of the target molecule. This functional group can be introduced by the O-alkylation of a corresponding hydroxybenzoic acid precursor.

The Williamson ether synthesis is the most common and straightforward method for preparing ethers, including the methoxy group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. libretexts.org

In this context, the synthesis would start from a 2-hydroxybenzoic acid derivative, such as 4-bromo-5-iodo-2-hydroxybenzoic acid. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The resulting phenoxide then attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), displacing the halide or sulfate leaving group to form the methyl ether. masterorganicchemistry.com

The reaction is typically run in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile, which facilitates the Sₙ2 reaction pathway.

| Substrate | Base | Methylating Agent | Solvent |

| 4-bromo-5-iodo-2-hydroxybenzoic acid | Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone |

Selectivity in methoxylation reactions becomes crucial when multiple reactive sites are present in the substrate molecule. The regioselectivity of O-alkylation is primarily governed by the relative nucleophilicity of the different hydroxyl groups and steric factors.

In a hypothetical precursor containing multiple hydroxyl groups, the phenolic hydroxyl groups are generally more acidic and thus more readily deprotonated to form nucleophilic phenoxides compared to aliphatic alcohols. When multiple phenolic hydroxyls are present, electronic and steric effects come into play. researchgate.net An electron-withdrawing group ortho or para to a hydroxyl group can increase its acidity, but steric hindrance from adjacent bulky substituents can impede the approach of the alkylating agent. francis-press.com For instance, a hydroxyl group flanked by large substituents may react slower than a less hindered one.

In the specific synthesis of this compound, the methoxylation step typically involves a precursor with a single hydroxyl group at the C2 position, thereby avoiding issues of regioselectivity between different hydroxyls. The primary selectivity challenge is to achieve O-alkylation of the hydroxyl group without promoting C-alkylation of the aromatic ring or reaction with other functional groups like the carboxylic acid. By using a base that selectively deprotonates the phenolic hydroxyl over the carboxylic acid (if the acid is not yet esterified) and a suitable methylating agent, the reaction can be controlled to favor the formation of the desired methoxy ether.

Esterification Procedures for Benzoic Acid Derivatives

The final step in many synthetic routes to this compound is the conversion of the carboxylic acid group of 4-bromo-5-iodo-2-methoxybenzoic acid into a methyl ester.

Fischer-Speier esterification is a widely used and cost-effective method for this transformation. rsc.org The reaction involves heating the carboxylic acid in an excess of the alcohol (in this case, methanol) with a catalytic amount of a strong acid. epa.gov Concentrated sulfuric acid (H₂SO₄) is a common catalyst, but others like hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH) can also be used. rsc.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol (B129727). A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation by a weak base (like methanol or the bisulfate ion) regenerates the acid catalyst and gives the final methyl ester product. Since the reaction is an equilibrium process, using a large excess of methanol as the solvent helps to drive the equilibrium towards the product side, ensuring a high yield. scispace.com

| Substrate | Reagent | Catalyst | Conditions |

| 4-bromo-5-iodo-2-methoxybenzoic acid | Methanol (excess) | Sulfuric Acid (H₂SO₄) | Reflux |

Fischer Esterification

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. In the context of producing this compound, this would involve the reaction of 4-bromo-5-iodo-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used. Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product.

Reaction Scheme:

Mechanistic Investigations and Kinetic Studies of Relevant Transformations

Mechanistic Pathways of Electrophilic Aromatic Halogenation on Activated and Deactivated Rings

The introduction of bromine and iodine onto the aromatic ring of a precursor to methyl 4-bromo-5-iodo-2-methoxybenzoate, likely methyl 2-methoxybenzoate (B1232891), proceeds via electrophilic aromatic substitution (EAS). This class of reactions involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The facility and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring.

In the case of methyl 2-methoxybenzoate, the ring is substituted with a methoxy (B1213986) group (-OCH₃) and a methyl ester group (-COOCH₃). The methoxy group is a powerful activating group due to the ability of its oxygen atom to donate a lone pair of electrons into the aromatic π-system through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the methyl ester group is a deactivating group, as the electron-withdrawing nature of the carbonyl group pulls electron density away from the ring through both inductive and resonance effects.

When both an activating and a deactivating group are present, the activating group generally governs the regiochemical outcome of the substitution. Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. leah4sci.commasterorganicchemistry.commasterorganicchemistry.comalmaaqal.edu.iq Deactivating groups are generally meta-directors. masterorganicchemistry.commasterorganicchemistry.com The powerful ortho, para-directing effect of the methoxy group will therefore be the dominant influence in the halogenation of methyl 2-methoxybenzoate.

Detailed Reaction Mechanisms for Bromination

The bromination of an aromatic ring typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the bromine molecule. libretexts.orgchemguide.co.ukchemistrysteps.com The reaction proceeds through a multi-step mechanism:

Generation of the Electrophile: The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile.

Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the activated aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this complex is the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: A weak base, such as the [FeBr₄]⁻ anion, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

In the specific case of methyl 2-methoxybenzoate, the methoxy group directs the incoming bromine electrophile to the ortho and para positions. The para position (C4) is sterically less hindered than the ortho position (C3), and therefore, the major product of the initial bromination is methyl 4-bromo-2-methoxybenzoate.

Detailed Reaction Mechanisms for Iodination

Direct iodination of aromatic rings with molecular iodine (I₂) is generally a slow and reversible reaction. libretexts.orguobabylon.edu.iq Therefore, an oxidizing agent is typically used to generate a more potent iodine electrophile, such as the iodonium ion (I⁺). masterorganicchemistry.com Common reagents for this purpose include nitric acid, a mixture of iodine and an oxidizing agent like hydrogen peroxide, or N-iodosuccinimide (NIS). chemistrysteps.com

The mechanism of iodination is analogous to that of bromination:

Generation of the Electrophile: An oxidizing agent converts iodine into a more electrophilic species. For example, with nitric acid:

2I₂ + 2HNO₃ → 2I⁺ + 2NO₃⁻ + H₂O + N₂O₃

Nucleophilic Attack and Sigma Complex Formation: The electron-rich aromatic ring attacks the iodine electrophile to form a resonance-stabilized sigma complex. This step is typically rate-determining.

Deprotonation: A base in the reaction mixture removes a proton to restore the aromatic system.

For the synthesis of this compound, the starting material would be methyl 4-bromo-2-methoxybenzoate. The directing effects of the three substituents must now be considered. The methoxy group is a strong ortho, para-director, the bromo group is a deactivating ortho, para-director, and the methyl ester is a meta-director. The positions ortho to the powerful methoxy group are C3 and C5. The C3 position is already substituted with the methyl ester group (directing meta to it, which is C5), and the bromo group at C4 also directs ortho to C3 and C5. Therefore, the incoming iodine electrophile is directed to the C5 position, yielding this compound.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. Unlike electrophilic aromatic substitution, SNAr is favored by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction.

The mechanism of an SNAr reaction involves two main steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). This is typically the rate-determining step.

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

In the context of this compound, an SNAr reaction could potentially be involved in a halogen exchange, for instance, the conversion of a bromo-substituted precursor to an iodo-substituted product or vice versa. However, for an SNAr reaction to be facile, the aromatic ring needs to be sufficiently electron-deficient. In this molecule, the presence of the strongly electron-donating methoxy group disfavors the formation of the negatively charged Meisenheimer complex, making SNAr reactions less likely compared to electrophilic substitution pathways for its synthesis. While not a primary route for the synthesis of this specific compound, understanding SNAr is crucial when considering potential side reactions or alternative synthetic strategies involving related, more electron-deficient aromatic systems.

Kinetic Analysis of Rate-Determining Steps in Synthesis

The rate of the reaction can be expressed by the following general rate law:

Rate = k[Aromatic Substrate][Electrophile]

Several factors influence the rate constant, k:

Nature of the Substrate: The presence of the activating methoxy group in the starting material, methyl 2-methoxybenzoate, increases the rate of the initial bromination compared to benzene. However, the deactivating methyl ester group and the subsequently added bromo and iodo groups will decrease the rate of the following halogenation steps.

Nature of the Electrophile: A more reactive electrophile will lead to a faster reaction. This is why catalysts are used in bromination and oxidizing agents are used in iodination to generate more potent electrophiles.

Reaction Conditions: Temperature and solvent can also affect the reaction rate.

A qualitative kinetic analysis suggests that the initial bromination of methyl 2-methoxybenzoate would be the fastest step due to the strong activation by the methoxy group. The subsequent iodination of methyl 4-bromo-2-methoxybenzoate would be slower due to the increased deactivation of the ring by the presence of the bromo and methyl ester groups.

Regioselectivity and Chemoselectivity Factors in Halogenation and Subsequent Reactions

Regioselectivity refers to the preference for reaction at one position over another. In the synthesis of this compound, the regioselectivity of the halogenation steps is crucial.

First Halogenation (Bromination): The starting material, methyl 2-methoxybenzoate, has two activating groups (methoxy at C2) and deactivating groups (methyl ester at C1). The powerful ortho, para-directing methoxy group at C2 directs the incoming electrophile to C3 (ortho), C5 (para to the ester, but meta to the methoxy), and C6 (ortho). The methyl ester at C1 directs meta to C3 and C5. The combined effect strongly favors substitution at the C4 position, which is para to the strongly activating methoxy group and sterically accessible.

Second Halogenation (Iodination): In the intermediate, methyl 4-bromo-2-methoxybenzoate, the directing effects are as follows:

-OCH₃ at C2 (strong activator, ortho, para-director) directs to C3 and C5.

-Br at C4 (weak deactivator, ortho, para-director) directs to C3 and C5.

-COOCH₃ at C1 (deactivator, meta-director) directs to C3 and C5. All three substituents direct the incoming electrophile to the C3 and C5 positions. The C5 position is generally favored due to reduced steric hindrance compared to the C3 position, which is flanked by the methoxy and methyl ester groups.

Chemoselectivity refers to the preference for reaction with one functional group over another. In the context of the synthesis of this compound, the primary chemoselective challenge is to achieve halogenation of the aromatic ring without reaction at other functional groups, such as the ester. The conditions for electrophilic aromatic halogenation are generally mild enough to not affect the methyl ester group.

Below is a table summarizing the directing effects of the substituents at each stage of the synthesis:

| Compound | Substituent | Position | Activating/Deactivating | Directing Effect |

| Methyl 2-methoxybenzoate | -OCH₃ | C2 | Activating | Ortho, Para |

| -COOCH₃ | C1 | Deactivating | Meta | |

| Methyl 4-bromo-2-methoxybenzoate | -OCH₃ | C2 | Activating | Ortho, Para |

| -Br | C4 | Deactivating | Ortho, Para | |

| -COOCH₃ | C1 | Deactivating | Meta |

Spectroscopic and Advanced Structural Elucidation of Substituted Benzoate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, integration, and multiplicities of NMR signals, the precise connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum of Methyl 4-bromo-5-iodo-2-methoxybenzoate is anticipated to be relatively simple, exhibiting distinct signals for the aromatic and methyl protons. The substitution pattern on the benzene (B151609) ring leaves two aromatic protons in different chemical environments, which would appear as two distinct singlets due to the absence of adjacent protons for spin-spin coupling.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The methoxy (B1213986) group (-OCH₃) at the C2 position is an electron-donating group, which typically shields aromatic protons, causing them to resonate at a higher field (lower ppm). Conversely, the bromine and iodine atoms at the C4 and C5 positions, respectively, are electron-withdrawing groups through induction, which deshield the aromatic protons, shifting their signals to a lower field (higher ppm). The ester group (-COOCH₃) is also electron-withdrawing.

The proton on C3 is flanked by two electron-donating methoxy groups (one directly attached and one from the ester), while the proton on C6 is adjacent to the electron-withdrawing iodine atom. Consequently, the H-3 proton is expected to be more shielded and appear at a relatively higher field compared to the H-6 proton.

The two methyl groups, one from the methoxy substituent and the other from the methyl ester, will each appear as sharp singlets, as they are not coupled to any other protons. The protons of the methoxy group on the ring are typically found in the range of 3.8-4.0 ppm, while the protons of the methyl ester are generally observed slightly downfield in a similar region.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~7.3 | s | 1H |

| H-6 | ~8.2 | s | 1H |

| -OCH₃ (ring) | ~3.9 | s | 3H |

| -COOCH₃ | ~3.9 | s | 3H |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically appearing in the region of 165-175 ppm. The aromatic carbons will resonate in the approximate range of 110-160 ppm. The carbons directly attached to the electronegative oxygen, bromine, and iodine atoms (C2, C4, and C5) will have their chemical shifts significantly affected. The carbon bearing the methoxy group (C2) will be shifted downfield due to the electronegativity of the oxygen. The carbons attached to the halogens (C4 and C5) will also be influenced, with the heavier iodine atom often causing a more pronounced upfield shift on the directly attached carbon compared to bromine, a phenomenon known as the "heavy atom effect."

The two methyl carbons will appear in the upfield region of the spectrum, typically between 50 and 60 ppm. The methoxy carbon attached to the ring is generally found at a slightly higher chemical shift than the methyl ester carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C1 | ~120 |

| C2 | ~158 |

| C3 | ~115 |

| C4 | ~118 |

| C5 | ~90 |

| C6 | ~135 |

| -OCH₃ (ring) | ~56 |

| -COOCH₃ | ~53 |

Note: These are estimated values and can be influenced by solvent effects.

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In the case of this compound, no cross-peaks would be expected in the aromatic region, confirming that the two aromatic protons are not adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. An HSQC spectrum would allow for the unambiguous assignment of the protonated aromatic carbons (C3 and C6) and the two methyl carbons by correlating their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. For instance, the methyl protons of the ester group (-COOCH₃) would show a correlation to the carbonyl carbon (C=O) and the C1 carbon of the aromatic ring. The methyl protons of the methoxy group (-OCH₃) would show a correlation to the C2 carbon. The aromatic proton H-3 would be expected to show correlations to C1, C2, C4, and C5, while the H-6 proton would likely correlate with C1, C4, and C5. These long-range correlations would provide conclusive evidence for the substitution pattern of the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The most prominent and diagnostic absorption in the IR spectrum of an aromatic ester like this compound is the carbonyl (C=O) stretching vibration. For aromatic esters, this peak is typically strong and sharp, appearing in the range of 1715-1730 cm⁻¹. spectroscopyonline.comlibretexts.org The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated esters.

The IR spectrum will also exhibit characteristic absorptions for the aromatic ring. The C=C stretching vibrations within the benzene ring typically give rise to a series of medium to weak absorptions in the region of 1450-1600 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org The aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. pressbooks.pubopenstax.orglibretexts.org

Furthermore, the out-of-plane (oop) C-H bending vibrations can be informative about the substitution pattern of the aromatic ring. For a tetrasubstituted benzene ring with two adjacent isolated hydrogens, a strong absorption band is often observed in the 800-900 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| Ester C=O Stretch | 1715 - 1730 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1000 - 1300 | Strong |

| Aromatic C-H Out-of-Plane Bending | 800 - 900 | Strong |

Carbon-Halogen (C-Br, C-I) Stretching Frequencies

The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The carbon-halogen stretching vibrations are of particular interest for structural confirmation. These bonds, involving the heavy halogen atoms bromine and iodine, typically absorb in the low-frequency or "fingerprint" region of the infrared spectrum.

The position of the carbon-halogen (C-X) stretching peak in the IR spectrum is influenced by the mass of the halogen atom; as the mass of the halogen increases, the vibrational frequency decreases. spectroscopyonline.com Consequently, the C-Br stretch occurs at a lower wavenumber than a C-Cl bond, and the C-I stretch appears at an even lower wavenumber. spectroscopyonline.com

For aromatic compounds, the C-Br stretching vibration is typically observed in the range of 690-515 cm⁻¹. libretexts.org The C-I stretch is found at a still lower frequency, generally between 600-500 cm⁻¹. However, there can be significant overlap in these ranges, which can sometimes complicate the definitive assignment of each band based on IR spectroscopy alone. spectroscopyonline.com The vibrations of the benzene ring itself and the presence of other substituents further influence the exact position and intensity of these absorptions. tum.de

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Ester C=O | Stretch | ~1725 | Strong |

| Aromatic C=C | In-ring Stretch | 1600-1400 | Medium to Weak |

| C-O (Ester & Ether) | Stretch | 1300-1000 | Strong |

| C-Br | Stretch | 690-515 | Medium to Strong |

| C-I | Stretch | 600-500 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•), which is an energetically unstable radical cation. libretexts.org This molecular ion can then undergo fragmentation, breaking down into smaller, more stable charged fragments and neutral radicals. wikipedia.orglibretexts.org The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion and its fragments, as it can distinguish between ions that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₉H₈BrIO₃. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ⁷⁹Br = 78.918337, ¹²⁷I = 126.904473), the monoisotopic mass of the molecular ion can be calculated with high precision. This calculated exact mass can then be compared to the experimentally measured value from HRMS to unequivocally confirm the compound's elemental composition.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. This results in two peaks in the mass spectrum for every bromine-containing ion: the M⁺ peak (containing ⁷⁹Br) and an M+2 peak (containing ⁸¹Br) of almost equal intensity. Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute a similar pattern. The presence of this characteristic doublet is a strong indicator of a bromine atom in the molecule.

Table 2: Calculated Isotopic Masses for the Molecular Ion of C₉H₈BrIO₃

| Isotopic Composition | Description | Calculated Exact Mass (Da) |

| C₉H₈⁷⁹BrIO₃ | Molecular Ion (M⁺) | 369.8701 |

| C₉H₈⁸¹BrIO₃ | M+2 Isotope Peak | 371.8681 |

Characteristic Fragmentation Patterns Indicative of Halogen and Ester Groups

The fragmentation of the this compound molecular ion is guided by the stability of the resulting fragments. libretexts.org Several characteristic fragmentation pathways are expected for aromatic esters. libretexts.orgyoutube.com

Alpha-Cleavage (Loss of Alkoxy Radical): A common fragmentation for esters is the cleavage of the C-O bond, leading to the loss of the methoxy radical (•OCH₃, 31 Da). docbrown.info This results in the formation of a stable benzoyl cation (an acylium ion), which is often a prominent peak in the spectrum. libretexts.orgyoutube.com

Loss of Ester Group: The entire ester functional group can be lost as a radical (•COOCH₃, 59 Da), leading to a halogenated phenyl cation.

Loss of Halogens: Cleavage of the C-I or C-Br bonds can occur, leading to the loss of an iodine radical (•I, 127 Da) or a bromine radical (•Br, 79 or 81 Da). The relative ease of cleavage depends on the bond strengths.

Loss of Methyl Radical: The methoxy ether group can lose a methyl radical (•CH₃, 15 Da). docbrown.info

The resulting fragment ions will also exhibit the characteristic bromine isotopic pattern if the bromine atom is retained. The analysis of these fragmentation patterns allows for the piecing together of the molecule's structure. libretexts.org

Table 3: Potential Fragmentation Pathways and Resulting Ions

| Ion Formula | m/z (for ⁷⁹Br, ¹²⁷I) | Neutral Loss | Description of Fragmentation |

| [C₉H₈BrIO₃]⁺• | 370 | - | Molecular Ion (M⁺•) |

| [C₈H₅BrIO₂]⁺ | 339 | •OCH₃ | Loss of methoxy radical from ester (α-cleavage) |

| [C₈H₈BrIO₂]⁺• | 355 | •CH₃ | Loss of methyl radical from ether |

| [C₉H₈BrO₃]⁺ | 243 | •I | Loss of iodine radical |

| [C₉H₈IO₃]⁺ | 291 | •Br | Loss of bromine radical |

| [C₇H₂BrIO]⁺• | 283 | CO + •OCH₃ | Loss of carbon monoxide from the acylium ion |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Data

A crystallographic study would reveal the planarity of the benzene ring and the orientation of its substituents. A key conformational feature of substituted benzoate (B1203000) esters is the dihedral angle between the plane of the aromatic ring and the plane of the ester group (-COOCH₃). rsc.org For maximum resonance stabilization, these two planes are often coplanar. However, bulky ortho substituents can force the ester group to twist out of the ring's plane, a phenomenon known as steric inhibition of resonance. researchgate.net

In this compound, the methoxy group is ortho to the ester. This could lead to steric interactions that influence the final conformation. Computational studies and crystallographic data on related compounds show that the interaction between an ortho-methoxy group and an ester can favor specific conformers (cis/trans relative to the C=O and O-CH₃ bonds). rsc.orgresearchgate.net X-ray analysis would also detail the intermolecular interactions, such as halogen bonding or π-stacking, that dictate how the molecules pack together to form a crystal lattice. researchgate.net

Table 4: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C=O, C-Br, C-I). |

| Bond Angles | Angles between adjacent bonds (e.g., O-C=O, C-C-Br). |

| Dihedral Angles | Torsional angles that define the molecule's conformation, such as the twist of the ester group relative to the aromatic ring. |

| Intermolecular Interactions | Non-covalent forces (e.g., halogen bonding, van der Waals forces) that govern crystal packing. |

| Absolute Configuration | Unambiguous determination of the stereochemistry in chiral molecules. |

Theoretical Chemistry and Computational Studies of Halogenated Methoxybenzoates

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of halogenated aromatic compounds. nih.gov By calculating the electron density, DFT methods can elucidate various molecular properties. For instance, DFT calculations have been successfully employed to understand the impact of substituents on the electronic properties of fused-ring heteroaromatics. nih.gov

One key application of DFT in this context is the prediction of reactivity through the analysis of molecular orbitals and electrostatic potentials. For example, the electrostatic potential of the σ-hole of a halogen atom, which is crucial for understanding halogen bonding, can be calculated with high accuracy. nih.gov These calculations have shown that the strength of halogen bonding is highly tunable based on the nature and position of other substituents on the aromatic ring. nih.gov

DFT calculations are also instrumental in studying reaction mechanisms. For instance, investigations into the reactions of the benzoate (B1203000) anion with hydroxyl radicals have utilized DFT to map out potential energy surfaces and identify favored reaction pathways. scirp.org Such studies provide valuable information on the thermodynamics and kinetics of reactions involving substituted benzoates. scirp.org

Table 1: Calculated Electronic Properties of a Substituted Halogenated Aromatic Compound

| Property | Calculated Value | Method |

| V S,max (kcal/mol) | 35.1 | M06-2X/6-311++G(d,p) |

| Binding Energy with NH 3 (kcal/mol) | -2.37 | M06-2X/6-311++G(d,p) |

Note: Data is for a brominated 1H-pyrrolo[3,2-b]pyridine derivative and is illustrative of the types of properties calculated for halogenated aromatics. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape of flexible molecules like "Methyl 4-bromo-5-iodo-2-methoxybenzoate." These methods allow for the study of the dynamic behavior of molecules, providing insights into their preferred shapes and the energy barriers between different conformations.

In the context of "this compound," conformational analysis would focus on the rotational barriers around the C-O and C-C single bonds connecting the ester and methoxy (B1213986) groups to the aromatic ring. The presence of bulky halogen atoms would be expected to significantly influence the preferred orientation of these groups.

Table 2: Torsional Angle Populations from a Molecular Dynamics Simulation of an Aromatic Copolyester

| Torsional Angle | Population (%) |

| Phenyl-Phenyl | Varies with temperature |

| Phenyl-Naphthyl | Varies with temperature |

Note: This data illustrates the type of conformational information that can be obtained from MD simulations. aip.org

Computational Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, aiding in the identification and characterization of novel compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for molecules like "this compound" can be achieved with a good degree of accuracy.

The gauge-invariant atomic orbital (GIAO) method is a common approach for calculating NMR chemical shifts. modgraph.co.uk However, the accuracy of these predictions for proton NMR can be sensitive to the computational method and basis set used. modgraph.co.uk For halogenated aromatic compounds, through-space effects of the halogens can have a significant impact on proton chemical shifts, and these effects need to be carefully modeled. modgraph.co.uk Scaling factors have been developed to improve the accuracy of predicted 19F NMR chemical shifts for fluorinated aromatic compounds, and similar approaches could be beneficial for other halogenated species. researchgate.netnih.gov

The prediction of IR frequencies relies on calculating the vibrational modes of the molecule. The characteristic IR absorption bands for a molecule like "this compound" would include stretches for the C=O of the ester group, C-O stretches for the ester and methoxy groups, and various vibrations associated with the substituted aromatic ring. stmarys-ca.edustmarys-ca.edudocbrown.info DFT calculations can provide theoretical IR spectra that can be compared with experimental data to confirm the structure of the compound.

Table 3: Characteristic IR Absorption Frequencies for Benzoic Acid Derivatives

| Functional Group | Type of Vibration | Wavenumber Range (cm⁻¹) |

| Carboxylic acid –OH | Stretch (broad) | 2500–3300 |

| Carboxylic acid C=O | Stretch | ~1700 |

| Aromatic C=C | Stretch | 1400-1600 |

| C–O | Stretch | 1210-1320 |

Note: These are general ranges for benzoic acid and its derivatives. stmarys-ca.edustmarys-ca.edudocbrown.info The specific frequencies for "this compound" would be influenced by its unique substitution pattern.

Investigation of Reaction Pathway Energetics and Transition State Geometries

Computational chemistry provides a powerful means to investigate the energetics of reaction pathways and the geometries of transition states, offering insights into reaction mechanisms that are often difficult to obtain experimentally. For halogenated methoxybenzoates, this can include studying their synthesis, degradation, and participation in various chemical transformations.

The thermodynamics of halogenation and dehalogenation reactions of aromatic compounds can be evaluated by calculating the Gibbs free energy of formation for reactants and products. oup.comresearchgate.net Such calculations can predict the feasibility of a given reaction under specific conditions.

Furthermore, computational methods can be used to locate and characterize transition state structures. researchgate.net For example, in the context of the Cannizzaro reaction, DFT calculations have been used to identify multiple transition states and determine the rate-determining step. researchgate.net For a molecule like "this compound," computational studies could explore its reactivity in nucleophilic substitution reactions, considering the influence of the various substituents on the stability of intermediates and transition states. The study of reaction pathways for the degradation of benzoate has also been a subject of computational investigation. nih.govethz.ch

Table 4: Example of Calculated Activation Energies for a Reaction Involving a Benzoate Derivative

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Varies with method |

| Hydride Shift | Varies with method |

Note: This is a generalized representation based on studies of reactions like the Cannizzaro reaction. researchgate.net The specific values would need to be calculated for the reaction of interest involving "this compound."

Advanced Methodological Considerations in Chemical Synthesis

Integration of Green Chemistry Principles in Reaction Design and Solvent Selection

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact and enhance safety. google.comacs.org For the synthesis of aromatic esters like Methyl 4-bromo-5-iodo-2-methoxybenzoate, these principles can be integrated in several ways, particularly in reaction design and solvent selection.

One of the core tenets of green chemistry is the use of safer solvents and reaction conditions. sioc-journal.cnbeilstein-journals.org The choice of solvent is critical as it often constitutes the largest proportion of waste in a chemical process. beilstein-journals.org Solvent selection guides, such as the one developed by Sanofi, provide a framework for choosing solvents based on safety, health, environmental impact, and industrial constraints. nih.gov For the synthesis of aromatic esters, replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives is a key consideration. For instance, enzymatic catalysis in aqueous media or the use of bio-based solvents can significantly reduce the environmental footprint of esterification reactions. tandfonline.com

Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. google.com Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are an excellent example of atom-economical processes. azolifesciences.com For instance, a base-promoted domino reaction has been used for the synthesis of functionalized aromatic carboxylic acids from biosourced 2-pyrones, demonstrating a high-yield pathway that minimizes waste. sioc-journal.cn While a direct application to this compound is not documented, the principles of designing multi-component reactions with high atom economy are highly relevant.

The use of catalysts, rather than stoichiometric reagents, is another cornerstone of green chemistry. polimi.it For example, the use of reusable, non-toxic catalysts like magnetic iron(III) oxide nanoparticles has been demonstrated in the green synthesis of functionalized indoles. azolifesciences.com Such catalytic systems offer advantages like easy separation and recyclability, which align with green chemistry goals.

The following table summarizes key green chemistry considerations and their potential application in the synthesis of aromatic esters.

| Green Chemistry Principle | Application in Aromatic Ester Synthesis | Potential Benefit for this compound Synthesis |

|---|---|---|

| Safer Solvents | Use of water, supercritical fluids, or bio-derived solvents. beilstein-journals.org | Reduced toxicity and environmental pollution. |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. google.com | Minimized waste generation. |

| Catalysis | Employing recyclable and non-toxic catalysts. polimi.it | Increased efficiency and reduced use of hazardous reagents. |

| Use of Renewable Feedstocks | Starting from bio-based materials where possible. sioc-journal.cn | Reduced reliance on fossil fuels and increased sustainability. |

Implementation of Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of pharmaceutical intermediates. chim.itnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. pharmasalmanac.compatsnap.com

For the synthesis of halogenated aromatic compounds, flow chemistry provides a safer means of handling hazardous reagents and managing exothermic reactions. beilstein-journals.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, preventing thermal runaways that can be a concern in batch processes. pharmasalmanac.com For example, a continuous flow synthesis method for an aminothiazolyloximate intermediate successfully utilized sulfonyl chloride in a microreactor, demonstrating stable and controllable process with high yield and purity. google.com Although not directly applied to this compound, this illustrates the potential for safer and more efficient halogenation steps in its synthesis.

The scalability of flow chemistry is a major advantage for industrial applications. pharmasalmanac.comthieme-connect.de Scaling up a flow process typically involves running the system for a longer duration or by "numbering up" – running multiple reactors in parallel – rather than redesigning the entire process, which is often necessary for batch reactions. thieme-connect.de This makes the transition from laboratory-scale synthesis to large-scale production more straightforward and cost-effective. chim.itnih.gov The integration of in-line analytical technologies allows for real-time monitoring and optimization of the reaction, ensuring consistent product quality. nih.gov

The table below highlights the key advantages of flow chemistry and their relevance to the synthesis of functionalized aromatic compounds.

| Advantage of Flow Chemistry | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes and excellent heat transfer minimize risks associated with hazardous reagents and exothermic reactions. beilstein-journals.orgnih.gov | Safer handling of brominating and iodinating agents. |

| Improved Control | Precise control over reaction parameters (temperature, pressure, residence time) leads to higher yields and selectivity. pharmasalmanac.compatsnap.com | Better control over regioselectivity during halogenation steps. |

| Scalability | Straightforward scaling by continuous operation or numbering-up of reactors. pharmasalmanac.comthieme-connect.de | Facilitates efficient production of larger quantities for further research or application. |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. sciforum.net | Reduced footprint, waste, and overall production time. |

Application of Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity. cem.combeilstein-journals.org This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and enhanced reaction rates. researchgate.net

In the context of synthesizing substituted aromatic compounds, microwave irradiation has been successfully applied to a variety of transformations, including cross-coupling reactions. The Suzuki-Miyaura cross-coupling, a key method for forming carbon-carbon bonds, has been shown to be significantly accelerated under microwave conditions. researchgate.netmdpi.com For example, the microwave-assisted Suzuki coupling of aryl halides with boronic acids in aqueous media has been demonstrated to be highly efficient, with rapid reaction times and the use of environmentally benign solvents. semanticscholar.org While a specific application to this compound is not reported, the bromo and iodo substituents on the aromatic ring make it a prime candidate for such cross-coupling reactions to introduce further molecular diversity. Microwave-assisted conditions could facilitate these transformations with greater speed and efficiency compared to conventional heating.

Microwave heating can also be beneficial for other reaction types, such as the synthesis of heterocyclic compounds and esterifications. The synthesis of indole derivatives, for instance, has been optimized using microwave irradiation, leading to excellent yields and high regioselectivity in shorter reaction times. mdpi.com Similarly, microwave-assisted synthesis of phenylisoxazole derivatives via 1,3-dipolar cycloaddition has been shown to be an efficient method. nih.gov

The following table summarizes the advantages of microwave-assisted synthesis and their potential applicability to the synthesis of this compound.

| Advantage of Microwave-Assisted Synthesis | Description | Potential Application for this compound |

|---|---|---|

| Reaction Acceleration | Rapid and uniform heating leads to significantly shorter reaction times. cem.com | Faster synthesis of the core structure and subsequent derivatization. |

| Improved Yields and Purity | Reduced side reactions due to shorter reaction times and uniform heating. researchgate.net | Higher purity of the final product, simplifying purification. |

| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than conventional heating methods. cem.com | Greener and more cost-effective synthesis. |

| Facilitation of Difficult Reactions | Can enable reactions that are slow or do not proceed under conventional heating. acs.org | Potential for novel functionalization reactions at the halogenated positions. |

Exploration of Photochemical or Electrochemical Methods for Functionalization

Photochemical and electrochemical methods offer unique and powerful strategies for the functionalization of organic molecules, often under mild conditions and with high selectivity. semanticscholar.orgbeilstein-journals.org These techniques utilize light or electricity, respectively, to generate reactive intermediates that can participate in a variety of chemical transformations.

Photochemical Methods:

Photoredox catalysis, a prominent area of photochemical synthesis, has enabled a wide range of C-H functionalization reactions. beilstein-journals.orgsci-hub.se This methodology is particularly relevant for the functionalization of electron-rich aromatic systems like anisole derivatives. sci-hub.se For this compound, the methoxy (B1213986) group activates the aromatic ring, making it susceptible to photoredox-catalyzed C-H functionalization. This could allow for the introduction of various functional groups at the remaining C-H position on the ring without the need for pre-functionalization, offering a more atom- and step-economical approach. beilstein-journals.org For example, photoredox-catalyzed C-H amination of anisole derivatives has been achieved with good ortho-selectivity. beilstein-journals.org

Electrochemical Methods:

Electrochemical synthesis provides a green and efficient alternative to traditional chemical methods by using electrons as a traceless reagent, thereby avoiding the use of stoichiometric oxidants or reductants. nih.gov This can lead to cleaner reactions and reduced waste. The electrochemical oxidation of methoxybenzenes has been studied, demonstrating the potential for generating reactive intermediates that can undergo further transformations. academie-sciences.fr

In the context of halogenated aromatics, electrochemical methods can be employed for both the introduction and transformation of halogen atoms. For instance, an electrochemical cascade methodology has been developed for the synthesis of halogenated N-aryl amides, which proceeds via amide bond formation followed by electrocatalytic C-H chlorination. nih.gov Furthermore, electrochemical methods have been used for the reductive dehalogenation of organic compounds, which could be a potential route for selective functionalization of the bromo or iodo groups in this compound. nih.gov The development of methods for the electrochemical synthesis of hypervalent bromine(III) compounds also opens up new avenues for the reactivity of bromoarenes.

The table below outlines the potential applications of photochemical and electrochemical methods for the functionalization of this compound.

| Method | Principle | Potential Application for this compound |

|---|---|---|

| Photoredox Catalysis | Use of light to generate reactive intermediates for C-H functionalization. beilstein-journals.orgsci-hub.se | Direct functionalization of the C-H bond on the aromatic ring. |

| Electrochemical Oxidation | Anodic oxidation to generate reactive cationic species. academie-sciences.fr | Oxidative coupling or functionalization of the aromatic ring. |

| Electrochemical Reduction | Cathodic reduction for selective dehalogenation. nih.gov | Selective transformation of the C-Br or C-I bond. |

| Electro-catalytic Halogenation | In-situ generation of halogenating species. nih.gov | Alternative route for the synthesis of the halogenated core structure. |

Conclusion and Future Research Directions

Summary of Synthetic Accessibility and Reactivity Profiles for Methyl 4-bromo-5-iodo-2-methoxybenzoate

The synthesis of this compound, while not extensively documented in dedicated literature, can be reasonably achieved through established methodologies for the halogenation of aromatic compounds. A plausible synthetic strategy would involve a multi-step sequence starting from a readily available precursor such as methyl 2-methoxybenzoate (B1232891).

Synthetic Accessibility:

A likely synthetic route would proceed as follows:

Bromination: The initial step would involve the bromination of methyl 2-methoxybenzoate. The methoxy (B1213986) group is an ortho-, para-director. Given that the para position is sterically more accessible, bromination would likely yield methyl 4-bromo-2-methoxybenzoate as the major product.

Iodination: The subsequent iodination of methyl 4-bromo-2-methoxybenzoate would be directed by the existing substituents. The methoxy group and the bromine atom would direct the incoming iodine to the 5-position.

An alternative approach could involve starting with a different isomer of a brominated or iodinated methoxybenzoic acid and then performing the subsequent halogenation and esterification steps. The choice of specific halogenating agents and reaction conditions would be crucial to control regioselectivity and maximize the yield of the desired product.

Reactivity Profile:

The reactivity of this compound is primarily dictated by the presence of two different halogen atoms on the aromatic ring. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in various cross-coupling reactions. This differential reactivity is a key feature that allows for selective functionalization of the molecule.

| Reaction Type | Expected Reactivity at C-I | Expected Reactivity at C-Br |

| Suzuki-Miyaura Coupling | Highly reactive, allowing for the introduction of aryl or vinyl groups. | Less reactive, can be coupled under more forcing conditions. |

| Sonogashira Coupling | Readily undergoes coupling with terminal alkynes. | Requires more forcing conditions or specific catalyst systems. |

| Heck-Mizoroki Reaction | Favorable for coupling with alkenes. | Less reactive compared to the C-I bond. |

| Buchwald-Hartwig Amination | Amenable to amination reactions. | Can undergo amination, typically requiring higher temperatures. |

| Nucleophilic Aromatic Substitution | Less prone to substitution compared to activated systems. | Less prone to substitution compared to activated systems. |

The methoxy group at the 2-position can exert a steric hindrance effect on reactions involving the adjacent ester group and can also influence the electronic properties of the aromatic ring.

Identification of Unexplored Synthetic Avenues and Methodological Improvements

While the general synthetic strategies for polysubstituted aromatics are well-established, there are several unexplored avenues and potential methodological improvements for the synthesis of this compound.

Flow Chemistry: Utilizing microreactor or flow chemistry technologies could offer better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher selectivity and yields in the halogenation steps.

Catalyst Development: For the selective functionalization of the C-Br bond in the presence of the more reactive C-I bond, the development of novel palladium catalysts with tailored ligands could enable milder reaction conditions and broader substrate scope.

Directed Ortho-Metalation: Exploring directed ortho-metalation strategies, potentially using the methoxy or ester group as a directing group, could offer alternative routes to introduce the halogen atoms with high regioselectivity.

Prospects for Novel Derivatizations and Their Potential Academic Utility

The unique substitution pattern of this compound opens up numerous possibilities for the synthesis of novel derivatives with potential academic and practical applications.

Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds allows for a stepwise introduction of different functional groups. For instance, a Sonogashira coupling at the C-I position followed by a Suzuki coupling at the C-Br position would lead to highly functionalized, non-symmetrical aromatic compounds.

Synthesis of Heterocycles: The di-halogenated scaffold can serve as a precursor for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions following the introduction of appropriate side chains at the halogenated positions could lead to the formation of novel fused-ring systems.

Derivatization of the Ester Group: The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. This adds another layer of versatility for creating a diverse library of compounds.

The academic utility of these novel derivatives could be explored in various fields:

Medicinal Chemistry: The resulting complex aromatic structures could be screened for biological activity, potentially leading to the discovery of new therapeutic agents. Halogenated aromatic compounds are known to exhibit a wide range of pharmacological properties. nih.gov